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Compound of Interest

Compound Name:
4-fluoro-1H-pyrrolo[2,3-c]pyridine-

3-carbonitrile

Cat. No.: B8230291

Get Quote

Executive Summary & Structural Criticality
Compound Identity: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile Target Scaffold: 6-

Azaindole (Pyrrolo[2,3-c]pyridine) Critical Warning: There is a high risk of vendor error between

the 6-azaindole (rare) and 7-azaindole (common) isomers. Most "in-stock" alerts for "4-fluoro-

azaindole" refer to the [2,3-b] (7-aza) isomer.

Isomer Distinction (The "Trap")
Before contacting suppliers, you must define the specific isomer geometry. The nitrogen

position in the pyridine ring dictates reactivity and biological binding mode.
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Feature 6-Azaindole (Target)
7-Azaindole (Common

Decoy)

IUPAC 1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[2,3-b]pyridine

Pyridine N Position
Position 6 (meta to

bridgehead)

Position 7 (ortho to

bridgehead)

Electronic Profile
Less stable, prone to N-

oxidation
More stable, mimics purine

Commercial Status Custom Synthesis / Lead Time In-Stock (Commodity)

Supplier Landscape & Sourcing Strategy
Unlike commodity reagents, this compound is rarely held in global catalog stock. It is typically a

"Make-on-Demand" item. The following assessment categorizes suppliers based on their

capability to synthesize this specific scaffold rather than generic stock claims.

Tier 1: Custom Synthesis Specialists (Recommended)
Use these vendors for >98% purity guarantees and verified structural data.
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Supplier Capability Rating Notes on "Performance"

Enamine ★★★★★

Strongest track record with

rare azaindole libraries. Likely

has the building blocks (4-

fluoro-6-azaindole core) to

synthesize the nitrile derivative

rapidly.

WuXi AppTec ★★★★★

Best for scale-up (>10g). Their

FTE model allows for

optimization of the cyanation

step to minimize hydrolysis

impurities.

Pharmablock ★★★★☆

Specializes in novel building

blocks.[1] Excellent

documentation (CoA usually

includes 2D-NMR for isomer

confirmation).

Tier 2: Catalog Aggregators (Proceed with Caution)
Vendors like BioFount, ChemScene, or BLDpharm may list the CAS, but often act as brokers. If

ordering here, you MUST demand a batch-specific CoA before payment.

Risk: Receiving the 7-azaindole isomer or the 4-chloro analog (a common precursor

impurity).

Requirement: Stipulate "1H-15N HMBC confirmation of regiochemistry" in your purchase

order.

Technical Validation: The "Incoming Goods"
Protocol
As a Senior Application Scientist, I recommend treating any shipment of this compound as

"suspect" until validated. The synthesis of 4-substituted-6-azaindoles is chemically challenging,

often leading to specific impurities.
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Critical Quality Attributes (CQAs)
Regiochemistry: Confirming [2,3-c] vs [2,3-b] core.

Halogen Exchange: Ensuring the Fluorine is not substituted by Chlorine (if POCl3 was used

in precursors).

Nitrile Hydrolysis: Presence of amide/acid byproducts (signal at ~170 ppm in 13C NMR).

Validation Workflow (Step-by-Step)
Step 1: 19F-NMR (Quick Screen)

Protocol: Dissolve 5 mg in DMSO-d6. Run a non-decoupled 19F scan.

Pass Criteria: Sharp singlet (or doublet if H-coupling is resolved) at -120 to -130 ppm (typical

for fluoropyridines).

Fail Criteria: Multiple peaks indicate regioisomers (e.g., 5-fluoro impurity).

Step 2: 1H-15N HMBC (The Gold Standard)

Why: Proton NMR alone is often insufficient to distinguish 6-aza from 7-aza due to

overlapping coupling constants.

Protocol:

Prepare a concentrated sample (20 mg in 0.6 mL DMSO-d6).

Run a gradient-selected 1H-15N HMBC experiment optimized for long-range coupling (J =

8 Hz).

Analysis:

6-Azaindole: The bridgehead proton (H2) will show a correlation to the pyrrole nitrogen

(N1) AND a weak long-range correlation to the pyridine nitrogen (N6) if the path allows.

Crucially, the pyridine protons will correlate to a nitrogen at a chemical shift distinct from

the 7-aza position.
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7-Azaindole: The proton at position 6 (adjacent to N7) shows a very strong 2-bond

coupling to N7.

Step 3: LC-MS for Halogen Purity

Protocol: Use a C18 column with Formic Acid modifier.

Look for:

Target Mass: [M+H]+ = 160.1 (approx).

Impurity: +16 mass units (Chlorine analog, [M+H]+ ~176/178 ratio 3:1). This is a common

artifact if the 4-fluoro group was installed via Halex reaction from a 4-chloro precursor.

Synthesis Pathway & Impurity Origins
Understanding the synthesis helps you predict impurities. The route below, adapted from BMS

HIV attachment inhibitor research [1], highlights where quality issues arise.

2-Hydroxy-3-nitro-4-picoline Intermediate A
(4-Chloro-3-nitro...)

POCl3
(Chlorination)

6-Azaindole Core
(4-Chloro precursor)

Bartoli/Heck
Cyclization

Impurity: Regioisomer
(5-Fluoro)

Isomerization

4-Fluoro-6-Azaindole
KF/18-crown-6

(Halex Reaction)

Impurity: 4-Chloro analog
(Incomplete Halex)

Residual SM

Target:
4-Fluoro-6-azaindole-

3-carbonitrile

1. Iodination (C3)
2. Zn(CN)2 / Pd

Click to download full resolution via product page

Figure 1: Likely synthetic route. The "Halex" step (Chlorine to Fluorine exchange) is the most

common source of failure, leading to mixtures of Cl/F analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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